8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-methoxyindole-3-acetic acid: Another indole derivative with biological significance.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12F5N3O2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
8-methoxy-5-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C19H12F5N3O2/c1-26-12-4-3-8(29-2)5-9(12)10-6-25-27(19(28)18(10)26)7-11-13(20)15(22)17(24)16(23)14(11)21/h3-6H,7H2,1-2H3 |
InChI Key |
LPTZTSPCKRDPSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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